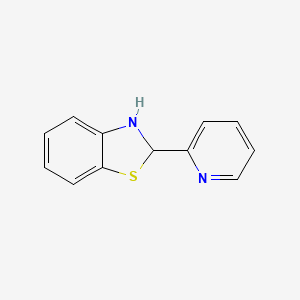

Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)-

Description

Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)-, is a heterocyclic compound featuring a partially saturated benzothiazole core (2,3-dihydrobenzothiazole) with a 2-pyridinyl substituent at the 2-position. This structure combines the aromaticity of benzothiazole with the hydrogen-bonding capability of the pyridine ring, making it a versatile scaffold for pharmaceutical and materials science applications.

Properties

IUPAC Name |

2-pyridin-2-yl-2,3-dihydro-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-8,12,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZFRTWOBAEOBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(S2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388256 | |

| Record name | Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19257-96-6 | |

| Record name | Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)- typically involves the condensation of 2-aminothiophenol with pyridine-2-carboxaldehyde under acidic or basic conditions. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide, and the reaction is often carried out in solvents such as ethanol or dimethyl sulfoxide.

Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as samarium triflate, can also enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)- can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Antiviral Applications

Benzothiazole derivatives have been extensively studied for their antiviral activities against various viruses, including H5N1 and SARS-CoV-2. Recent studies have demonstrated that specific benzothiazolyl-pyridine hybrids exhibit potent antiviral effects.

- H5N1 Influenza Virus : A study synthesized a series of benzothiazolyl-pyridine derivatives and evaluated their activity against H5N1. Compound 8h showed remarkable inhibition rates of 93% and 60% at concentrations of 0.5 and 0.25 μmol/μL, respectively, outperforming ribavirin, a standard antiviral drug .

- SARS-CoV-2 : The same derivatives were tested against SARS-CoV-2, revealing significant activity. Compounds containing fluorine atoms exhibited enhanced inhibitory effects on the virus's main protease (Mpro), indicating their potential as antiviral agents .

- Dengue Virus : Benzothiazole compounds have also been identified as potential inhibitors of the dengue virus (DENV). A benzothiazole-containing naphthalenoxybenzamide was found to be a promising candidate for further development as an anti-DENV drug .

Antibacterial and Antifungal Properties

Benzothiazole derivatives have demonstrated significant antibacterial and antifungal activities, making them valuable in treating infections caused by resistant strains.

- Antibacterial Activity : Several studies have reported the synthesis of benzothiazole derivatives that exhibit substantial antibacterial effects against Gram-positive and Gram-negative bacteria. The incorporation of different substituents on the benzothiazole scaffold has been shown to enhance activity .

- Antifungal Activity : Research indicates that certain benzothiazole derivatives possess antifungal properties, particularly against Candida species and Aspergillus fungi. These compounds are being explored for their potential use in treating fungal infections .

Anti-Tubercular Activity

The fight against tuberculosis (TB) has led researchers to investigate benzothiazole derivatives for their anti-tubercular properties.

- Mechanism of Action : Recent studies have highlighted the effectiveness of new benzothiazole derivatives against Mycobacterium tuberculosis. These compounds were synthesized through various methods such as molecular hybridization and microwave irradiation. They demonstrated better inhibition potency compared to standard TB drugs .

- Resistance Mechanisms : Understanding the mechanisms of resistance in TB is crucial for developing effective treatments. Benzothiazoles are being studied for their ability to overcome drug-resistant strains of M. tuberculosis, with some compounds showing promising binding affinities to target proteins involved in TB pathogenesis .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)- involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, apoptosis, and cell proliferation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Pyridinyl vs. Nitrophenyl

Benzothiazole, 2,3-dihydro-2-(2-nitrophenyl)- (CAS 25373-33-5)

- Structure : A 2-nitrophenyl group replaces the 2-pyridinyl substituent.

- Properties : The nitro group is strongly electron-withdrawing, lowering pKa (predicted: 1.19) and increasing reactivity in electrophilic substitutions. Predicted density (1.359 g/cm³) suggests higher molecular packing than pyridinyl analogs .

- Biological Relevance : Nitro groups often confer antimicrobial activity but may increase toxicity. The absence of pyridine’s hydrogen-bonding nitrogen limits interactions with enzymes like kinases or receptors.

Positional Isomerism: 2-Pyridinyl vs. 4-Pyridinyl

- Benzothiazole, 2-(1,2-dihydro-4-pyridinyl)-(9ci) (CAS 41969-53-3)

- Structure : A dihydro-4-pyridinyl group at the 2-position.

- Impact : The 4-pyridinyl isomer lacks the ortho-nitrogen’s hydrogen-bonding capability, reducing affinity for enzymes like dihydroorotase (docking scores: −2.54 to −5.02 vs. −7.37 for HDDP) .

- Applications : Less effective in kinase inhibition compared to morpholine-substituted analogs (e.g., 11.7–17.6% inhibition for compounds 3–4 vs. higher activity for morpholine derivatives) .

Kinase Inhibition

- Morpholine-Substituted Benzothiazoles

Cytotoxicity in Cancer Cells

- Imidazo-Benzothiazole Derivatives (YM-201627 Analogs) Analogs with morpholinomethyl (A3) and piperazinomethyl (A4) groups demonstrated enhanced cytotoxicity in hepatic cancer cells . Target Compound: Pyridine’s nitrogen could interact with cellular targets like VEGF or MAP kinase, but direct comparisons require empirical data.

Enzyme Inhibition (MAO-B)

- Benzothiazole-Based MAO-B Inhibitors Substituents like 2-mercapto or amino groups enable binding to MAO-B’s substrate cavity, with heteroaromatic rings (e.g., pyridine) enhancing entrance cavity interactions . Target Compound: The 2-pyridinyl group may improve selectivity for MAO-B over MAO-A, similar to reported derivatives .

Physicochemical and Pharmacokinetic Properties

*Estimated based on analogs in .

- ADMET Profile : Pyridinyl groups generally improve solubility and metabolic stability. For example, benzothiazole 12 (methyl-substituted) showed favorable ADMET properties with a topological PSA of 45 Ų, aligning with the target compound’s predicted profile .

Biological Activity

Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)- , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Benzothiazole Derivatives

Benzothiazoles are heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The structural diversity of benzothiazole derivatives allows for the modification of their pharmacological profiles through various substitutions.

1. Anticancer Activity

Benzothiazole derivatives have shown promising results in cancer research. A study demonstrated that a series of benzothiazole derivatives exhibited moderate to excellent cytotoxic activity against various cancer cell lines, including NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231. The most effective compound in this study had an EC50 value of 0.31 µM against procaspase-3, significantly outperforming the standard PAC-1 .

Table 1: Cytotoxic Activity of Selected Benzothiazole Derivatives

| Compound | Cell Line | EC50 (µM) | Activity Comparison |

|---|---|---|---|

| 18e | NCI-H226 | 0.31 | 4.24-12.2 times more active than PAC-1 |

| 18f | SK-N-SH | 0.45 | Moderate activity |

| 18g | HT29 | 0.92 | Comparable to standard |

| 18h | MDA-MB-231 | 0.75 | High activity |

2. Antiviral Activity

Recent studies have identified benzothiazole derivatives as potential inhibitors of the Hepatitis C virus (HCV). Compounds such as 5-azabenzothiazole-pyrimidine were synthesized and evaluated for their antiviral properties, showing significant inhibition of HCV replication with good selectivity and bioavailability in animal models .

3. Anti-Alzheimer Activity

Benzothiazoles have also been investigated for their neuroprotective effects. Compounds designed with benzothiazole scaffolds showed inhibition of acetylcholinesterase activity and reduced aggregation associated with Alzheimer’s disease pathology . This suggests their potential as therapeutic agents in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often influenced by their structural modifications. Key findings from SAR studies include:

- Substituents : The presence of electron-withdrawing groups at specific positions enhances lipophilicity and cytotoxicity.

- Linker Length : Increasing the length of the linker connecting benzothiazole to other moieties can improve binding affinity to biological targets.

- Functional Groups : The introduction of hydroxyl or amino groups can significantly alter the pharmacological profile and increase efficacy against specific targets .

Case Studies

- Anticancer Efficacy : A study evaluated a series of benzothiazole derivatives against multiple cancer cell lines and found that specific substitutions led to enhanced cytotoxicity and selectivity towards cancerous cells while sparing normal cells .

- HCV Inhibition : Research on benzothiazole tetramers revealed that certain compounds could reduce HCV replication by over 50% at micromolar concentrations without causing cytotoxic effects on host cells .

Q & A

Basic: What are the common synthetic routes for Benzothiazole, 2,3-dihydro-2-(2-pyridinyl)-, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multicomponent reactions (MCRs) or condensation of 2-aminothiophenol derivatives with pyridine-containing carbonyl precursors. For example, cyclocondensation under reflux with catalysts like K₂CO₃ in polar aprotic solvents (e.g., DMF) is common . Optimization includes:

- Solvent selection : DMF enhances reactivity but may require strict temperature control to avoid side reactions.

- Catalyst tuning : Use of CuI/PPh₃ in Pd-catalyzed cross-couplings improves yield for pyridinyl incorporation .

- Reaction monitoring : TLC or HPLC-MS ensures intermediate stability and product purity .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR resolve stereochemistry and confirm substituent positions. NOESY detects spatial proximities, critical for dihydrobenzothiazole conformers .

- X-ray crystallography : SHELXL refines crystal structures, resolving bond-length discrepancies (e.g., C–S vs. C–N bonds in the benzothiazole ring) . ORTEP-3 visualizes thermal ellipsoids to assess molecular rigidity .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?

Answer:

Discrepancies often arise from disordered solvent molecules or twinning. Strategies include:

- Data reprocessing : Use SHELXD for phase determination in twinned crystals, applying HKLF5 format for twin-law refinement .

- Disorder modeling : Partial occupancy assignment for solvent molecules using SQUEEZE in PLATON .

- Validation tools : Check R-factor convergence and ADP (Atomic Displacement Parameter) consistency with CheckCIF .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for benzothiazole derivatives?

Answer:

- Bioactivity assays : Screen derivatives against target enzymes (e.g., α-glucosidase) to correlate substituent effects with inhibition potency .

- Substituent modulation : Introduce electron-withdrawing groups (e.g., –NO₂) at the 6-position of benzothiazole to enhance π-π stacking with protein targets .

- Computational docking : AutoDock Vina predicts binding modes, guiding rational design (e.g., pyridinyl interactions in kinase inhibition) .

Advanced: How can researchers address unexpected by-products in benzothiazole synthesis?

Answer:

Unexpected products, such as dimerized species or regioisomers, often arise from competing reaction pathways. Mitigation involves:

- Kinetic control : Lower reaction temperatures (0–5°C) suppress dimerization .

- By-product analysis : LC-MS and ¹H NMR tracking identifies intermediates; e.g., thiolate intermediates may lead to disulfide by-products .

- Protecting groups : Use tert-butyloxycarbonyl (Boc) to shield reactive amines during pyridinyl coupling .

Advanced: What computational methods complement experimental data for identifying molecular targets?

Answer:

- Pharmacophore modeling : Phase (Schrödinger) identifies essential features (e.g., hydrogen bond acceptors in the pyridinyl ring) .

- Molecular dynamics (MD) : GROMACS simulates ligand-protein stability, highlighting key residues (e.g., His-256 in α-glucosidase) .

- QSAR models : CoMFA/CoMSIA correlates 3D electrostatic fields with IC₅₀ values to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.